molecular formula C12H16N4O B13727994 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide

3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide

Cat. No.: B13727994
M. Wt: 232.28 g/mol
InChI Key: UCEFLFSRMNCRSL-UHFFFAOYSA-N
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Description

3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide is a chemical compound with a complex structure that includes a benzimidazole ring substituted with dimethyl groups and a hydroxypropanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide typically involves multi-step organic reactions. One common method starts with the preparation of 5,6-dimethyl-1H-benzimidazole, which is then reacted with appropriate reagents to introduce the hydroxypropanimidamide group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanenitrile
  • 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanamide
  • 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanethioamide

Uniqueness

Compared to similar compounds, 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide stands out due to its unique hydroxypropanimidamide group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex molecules .

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

3-(5,6-dimethylbenzimidazol-1-yl)-N'-hydroxypropanimidamide

InChI

InChI=1S/C12H16N4O/c1-8-5-10-11(6-9(8)2)16(7-14-10)4-3-12(13)15-17/h5-7,17H,3-4H2,1-2H3,(H2,13,15)

InChI Key

UCEFLFSRMNCRSL-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC/C(=N\O)/N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCC(=NO)N

Origin of Product

United States

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